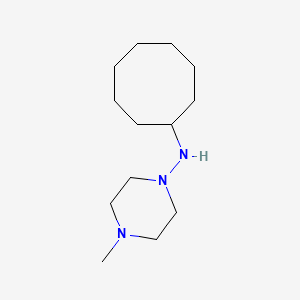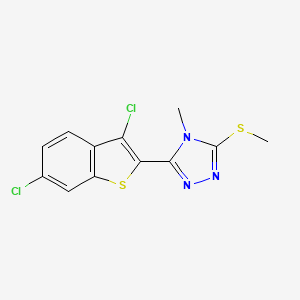
3-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, commonly known as DMMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
DMMT has been extensively studied for its potential applications in various fields. In medicine, DMMT has been shown to possess anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been studied for its potential use as an antifungal and antibacterial agent.
In agriculture, DMMT has been shown to possess herbicidal properties by inhibiting the growth of certain weed species. It has also been studied for its potential use as a plant growth regulator.
In material science, DMMT has been studied for its potential use as a precursor for the synthesis of novel materials such as metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of DMMT is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase II and histone deacetylase, which are involved in cancer cell proliferation. It has also been shown to inhibit the growth of certain weed species by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
DMMT has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMMT can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of certain bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMT has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It also has a wide range of potential applications in various fields. However, DMMT has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be further studied.
Direcciones Futuras
There are several future directions for the study of DMMT. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anticancer agent. In agriculture, further studies are needed to optimize its herbicidal properties and minimize potential environmental impacts. In material science, further studies are needed to explore its potential use as a precursor for the synthesis of novel materials. Additionally, further studies are needed to fully understand the potential toxicity and side effects of DMMT.
Métodos De Síntesis
The synthesis of DMMT involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with methyl iodide to yield DMMT. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3S2/c1-17-11(15-16-12(17)18-2)10-9(14)7-4-3-6(13)5-8(7)19-10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLAACGAWIQPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
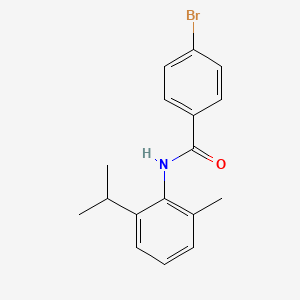
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)

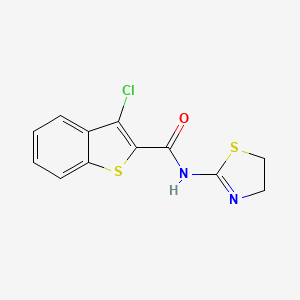
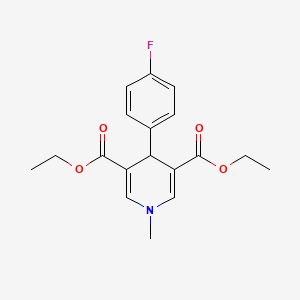
![1-(3,5-dichloro-4-methylbenzoyl)-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5692265.png)
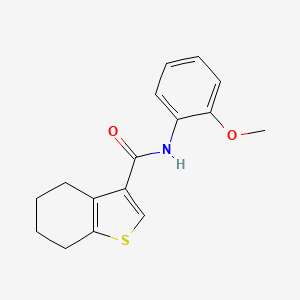
![3-piperidin-3-yl-N-[(1-propyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5692281.png)
![3-amino-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5692285.png)

